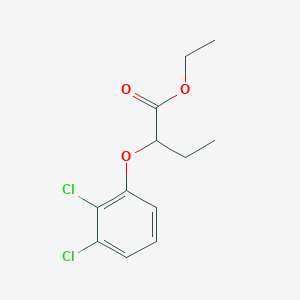
ethyl 2-(2,3-dichlorophenoxy)butanoate
Vue d'ensemble
Description
Ethyl 2-(2,3-dichlorophenoxy)butanoate is a useful research compound. Its molecular formula is C12H14Cl2O3 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0319997 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Ethyl 2-(2,3-dichlorophenoxy)butanoate is studied for its role in organic synthesis and chemical reactions. For example, it acts as an intermediate in degradation studies or in the synthesis of complex organic compounds. Research by Zhu et al. (2003) highlights the compound's use in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation, showcasing its utility in creating nitrogen-containing heterocycles, which are of significant interest in pharmaceutical chemistry (Zhu, Lan, & Kwon, 2003).
Antioxidant Activity and Free Radical Scavenging
Several studies explore the antioxidant potential of compounds related to this compound. For instance, research on the antioxidant activities of various compounds reveals insights into how structurally similar compounds can scavenge free radicals and possess antioxidant properties, as seen in studies of propolis and walnut kernels (Yang et al., 2011), (Zhang et al., 2009).
Environmental Chemistry and Pollutant Degradation
In environmental chemistry, the focus on this compound includes its degradation and the formation of organic intermediates in processes aimed at pollutant breakdown. Sun and Pignatello (1993) discussed the identification of transient products during the mineralization of a structurally similar compound, 2,4-dichlorophenoxyacetic acid, by advanced oxidation processes, emphasizing the environmental relevance of understanding the breakdown pathways of chlorinated organic compounds (Sun & Pignatello, 1993).
Polymer Science and Material Chemistry
Research in polymer science and material chemistry investigates the impact of this compound and related compounds on the properties and synthesis of polymers. Studies like that of Ouyang et al. (2004) delve into the conductivity enhancement of polymeric films through solvent treatment, highlighting the role of organic compounds in modifying material properties for applications in electronics and coatings (Ouyang et al., 2004).
Insect Growth Regulation
The compound's potential as an insect growth regulator was explored by Devi and Awasthi (2022), who synthesized and tested ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate against the fifth instar of Galleria mellonella. This study provides insights into the compound's use as a juvenile hormone mimic, offering a potential avenue for pest control (Devi & Awasthi, 2022).
Propriétés
IUPAC Name |
ethyl 2-(2,3-dichlorophenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-9(12(15)16-4-2)17-10-7-5-6-8(13)11(10)14/h5-7,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWUQGPKQKYZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)

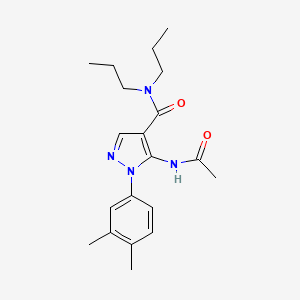
![1-[2-(4-Chlorophenyl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B4558278.png)
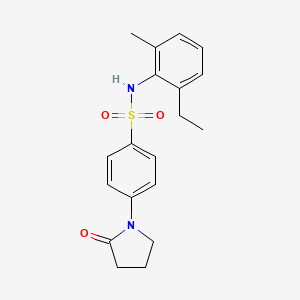

![2-[3-oxo-1-[2-oxo-2-(2-thienyl)ethyl]-3-(2-thienyl)propyl]benzoic acid](/img/structure/B4558308.png)
![1-[(4-bromophenyl)methanesulfonyl]-4-phenylpiperazine](/img/structure/B4558309.png)
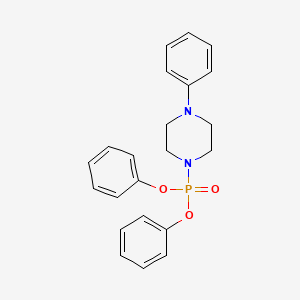

![4-methyl-3-[(phenylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4558342.png)
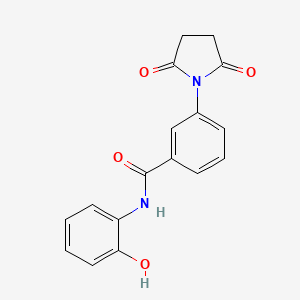
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4558348.png)
